2-Aminobut-3-EN-1-OL hydrochloride 2-Aminobut-3-EN-1-OL hydrochloride
Brand Name: Vulcanchem
CAS No.: 219803-57-3; 99726-03-1
VCID: VC5942752
InChI: InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H
SMILES: C=CC(CO)N.Cl
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58

2-Aminobut-3-EN-1-OL hydrochloride

CAS No.: 219803-57-3; 99726-03-1

Cat. No.: VC5942752

Molecular Formula: C4H10ClNO

Molecular Weight: 123.58

* For research use only. Not for human or veterinary use.

2-Aminobut-3-EN-1-OL hydrochloride - 219803-57-3; 99726-03-1

Specification

CAS No. 219803-57-3; 99726-03-1
Molecular Formula C4H10ClNO
Molecular Weight 123.58
IUPAC Name 2-aminobut-3-en-1-ol;hydrochloride
Standard InChI InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H
Standard InChI Key DWGZNOXQUQANQJ-UHFFFAOYSA-N
SMILES C=CC(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a four-carbon backbone with an amine group at position 2, a hydroxyl group at position 1, and a double bond between carbons 3 and 4 (Figure 1). The hydrochloride salt form stabilizes the amine via protonation, enhancing its solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC4H10ClNO\text{C}_4\text{H}_{10}\text{ClNO}
Molecular Weight123.58 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Exact Mass123.0450916 Da

The IUPAC name, 2-aminobut-3-en-1-ol hydrochloride, reflects its substituents and stereochemistry. The (S)-enantiomer (CAS: 219803-57-3) is explicitly marketed for asymmetric synthesis .

Spectroscopic and Stereochemical Data

The compound’s SMILES notation (C=CC(CO)N.Cl\text{C=CC(CO)N.Cl}) and InChIKey (DWGZNOXQUQANQJ-UHFFFAOYSA-N\text{DWGZNOXQUQANQJ-UHFFFAOYSA-N}) confirm its connectivity. X-ray crystallography of analogous compounds reveals a planar geometry around the double bond, with intramolecular hydrogen bonding between the amine and hydroxyl groups .

Synthesis and Purification Strategies

Conventional Synthetic Routes

The hydrochloride salt is typically synthesized from its parent amine, 2-aminobut-3-en-1-ol, via acidification with hydrochloric acid . A representative protocol involves:

  • Amination of Vinyl Epoxides: Epoxide ring-opening with ammonia yields the amino alcohol precursor .

  • Salt Formation: Treating the free base with HCl gas in anhydrous ether generates the hydrochloride salt.

Equation 1: Acid-Base Neutralization
C4H9NO+HClC4H10ClNO\text{C}_4\text{H}_9\text{NO} + \text{HCl} \rightarrow \text{C}_4\text{H}_{10}\text{ClNO}

Continuous Flow Optimization

Recent advances employ photochemical flow reactors for scalable synthesis. A 2024 study demonstrated 72% yield via UV-initiated radical reactions in aqueous tetrahydrofuran (THF/H2_2O) . Key parameters include:

  • Residence Time: 20 minutes

  • Solvent System: THF/H2_2O (1:1 v/v)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (0.05 equiv)

Reactivity and Functionalization

Nucleophilic Amination

The primary amine undergoes alkylation with electrophiles (e.g., alkyl halides) to form secondary amines. For example, reaction with methyl acrylate yields β-amino esters, precursors to peptidomimetics .

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions. Thiol-ene reactions with glutathione (γ-Glu-Cys-Gly) produce bioactive conjugates under UV irradiation :

Equation 2: Thiol-Ene Coupling
Glutathione+C=CC(CO)NhvS-Cys-C(CO)N-Adduct\text{Glutathione} + \text{C=CC(CO)N} \xrightarrow{\text{hv}} \text{S-Cys-C(CO)N-Adduct}

Applications in Medicinal Chemistry

Prodrug Development

The compound’s amino alcohol motif mimics natural amino acids, enabling its use in prodrugs. For instance, ester derivatives show enhanced blood-brain barrier permeability in preclinical models.

Enzyme Inhibition Studies

Structural analogs act as competitive inhibitors of γ-aminobutyric acid (GABA) transaminase, with IC50_{50} values < 10 μM in vitro.

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms.

  • Polymer Chemistry: Exploiting the dual functionality for biodegradable polymer design.

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